Ethyl 4-[[3-[(2,6-diamino-5-nitropyrimidin-4-yl)amino]-2-oxopropyl]amino]benzoate
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Overview
Description
Ethyl 4-[[3-[(2,6-diamino-5-nitropyrimidin-4-yl)amino]-2-oxopropyl]amino]benzoate is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzoate ester linked to a pyrimidine derivative, making it a subject of interest in various fields such as medicinal chemistry and materials science .
Preparation Methods
The synthesis of Ethyl 4-[[3-[(2,6-diamino-5-nitropyrimidin-4-yl)amino]-2-oxopropyl]amino]benzoate typically involves multi-step organic reactionsThe final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature settings .
Chemical Reactions Analysis
Ethyl 4-[[3-[(2,6-diamino-5-nitropyrimidin-4-yl)amino]-2-oxopropyl]amino]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon, resulting in the reduction of nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester, where nucleophiles replace the ethoxy group.
Common reagents used in these reactions include acids, bases, and metal catalysts, with major products varying based on the specific reaction conditions .
Scientific Research Applications
Ethyl 4-[[3-[(2,6-diamino-5-nitropyrimidin-4-yl)amino]-2-oxopropyl]amino]benzoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including as an anticancer agent due to its ability to interfere with DNA synthesis.
Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-[[3-[(2,6-diamino-5-nitropyrimidin-4-yl)amino]-2-oxopropyl]amino]benzoate involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis in cancer cells. The compound’s nitro and amino groups play crucial roles in binding to active sites and disrupting normal cellular functions .
Comparison with Similar Compounds
Ethyl 4-[[3-[(2,6-diamino-5-nitropyrimidin-4-yl)amino]-2-oxopropyl]amino]benzoate can be compared with other pyrimidine derivatives, such as:
Ethyl 4-[[3-[(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)amino]-2-oxopropyl]amino]benzoate: Similar in structure but with different substitution patterns, leading to varied biological activities.
Ethyl 4-[[3-[(2,6-diamino-4-oxo-1,6-dihydropyrimidin-5-yl)amino]-2-oxopropyl]amino]benzoate: Another analog with distinct pharmacological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological behavior .
Properties
CAS No. |
23853-05-6 |
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Molecular Formula |
C16H19N7O5 |
Molecular Weight |
389.37 g/mol |
IUPAC Name |
ethyl 4-[[3-[(2,6-diamino-5-nitropyrimidin-4-yl)amino]-2-oxopropyl]amino]benzoate |
InChI |
InChI=1S/C16H19N7O5/c1-2-28-15(25)9-3-5-10(6-4-9)19-7-11(24)8-20-14-12(23(26)27)13(17)21-16(18)22-14/h3-6,19H,2,7-8H2,1H3,(H5,17,18,20,21,22) |
InChI Key |
XTEZYLDTDVBWDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCC(=O)CNC2=NC(=NC(=C2[N+](=O)[O-])N)N |
Origin of Product |
United States |
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